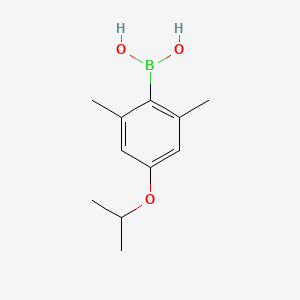

2,6-Dimethyl-4-isopropoxyphenylboronic acid

Description

Properties

IUPAC Name |

(2,6-dimethyl-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-7(2)15-10-5-8(3)11(12(13)14)9(4)6-10/h5-7,13-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLOENHMDAFPEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)OC(C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Dimethyl-4-isopropoxyphenylboronic acid typically involves the reaction of 2,6-dimethylphenol with isopropyl bromide in the presence of a base to form 2,6-dimethyl-4-isopropoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield the desired boronic acid .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the primary application of the compound, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.

Boronic Ester Formation and Dynamic Covalent Chemistry

The boronic acid group reacts with diols (e.g., catechols) to form boronic esters, which exhibit dynamic covalent bonding useful in self-healing materials .

Key Mechanisms

-

Transesterification : Exchanges catechol moieties under mild conditions (e.g., 0.5 N 4-methylcatechol, 16 hours) .

-

Metathesis : Exchange of boronic ester groups between two esters under mechanical force (e.g., ball milling) .

Comparative Reactivity with Structural Analogs

The 2,6-dimethyl and 4-isopropoxy substituents influence reactivity compared to similar boronic acids:

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2,6-Dimethyl-4-isopropoxyphenylboronic acid is in organic synthesis, particularly through the Suzuki–Miyaura coupling reaction . This reaction is essential for forming carbon-carbon bonds and is widely used to synthesize biaryl compounds.

| Reaction Type | Description | Typical Conditions |

|---|---|---|

| Suzuki–Miyaura Coupling | Couples aryl or vinyl halides with boronic acids to form biaryl compounds | Pd catalyst, base (e.g., K2CO3), solvent (e.g., toluene) |

Medicinal Chemistry

In medicinal chemistry, boronic acids have been recognized for their ability to inhibit serine proteases. Research is ongoing into their potential use as enzyme inhibitors in drug development for various diseases, including cancer and diabetes.

Case Study:

A study demonstrated that derivatives of boronic acids could effectively inhibit certain proteases involved in cancer progression, suggesting potential therapeutic applications.

Material Science

The compound is also utilized in the production of advanced materials. Its ability to form stable bonds makes it valuable in creating polymers and composites with enhanced properties.

| Material Application | Description |

|---|---|

| Polymers | Used in the synthesis of functionalized polymers for electronics and coatings |

| Agrochemicals | Involved in the development of herbicides and pesticides |

Mechanism of Action

The primary mechanism by which 2,6-Dimethyl-4-isopropoxyphenylboronic acid exerts its effects is through its role in Suzuki–Miyaura coupling reactions. The reaction mechanism involves the oxidative addition of an aryl or vinyl halide to a palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the carbon-carbon bond . This process is highly efficient and allows for the formation of a wide variety of biaryl compounds.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following table compares key structural and functional attributes of 2,6-dimethyl-4-isopropoxyphenylboronic acid with analogous compounds:

| Compound Name | Substituents | Electronic Effects | Steric Hindrance | Reactivity in Suzuki Coupling |

|---|---|---|---|---|

| This compound | 2,6-Me; 4-OiPr | Moderate electron-donating (OiPr) | High | Moderate |

| 4-Methoxy-2,6-dimethylphenylboronic acid (CAS 361543-99-9) | 2,6-Me; 4-OMe | Stronger electron-donating (OMe) | High | Moderate to low |

| (4-Methoxy-2-methylphenyl)boronic acid (CAS 208399-66-0) | 2-Me; 4-OMe | Electron-donating (OMe) | Low | High |

| (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid | Diisopropylphenoxymethyl | Electron-donating (phenoxy) | Very high | Low |

| 2,6-Difluoro-4-methoxyphenylboronic acid (CAS 406482-20-0) | 2,6-F; 4-OMe | Electron-withdrawing (F) | Moderate | High |

Key Observations:

- Fluorinated analogs (e.g., 2,6-difluoro-4-methoxy) exhibit electron-withdrawing effects, enhancing electrophilicity and reaction rates .

- Steric Hindrance: The 2,6-dimethyl groups create significant steric hindrance, slowing coupling reactions compared to monosubstituted analogs like (4-methoxy-2-methylphenyl)boronic acid. Bulky derivatives like (4-((2,6-diisopropylphenoxy)methyl)phenyl)boronic acid are even less reactive due to extreme steric constraints .

Solubility and Lipophilicity

- Lipophilicity: The isopropoxy group increases lipophilicity compared to methoxy or hydroxy substituents, improving solubility in organic solvents like THF or DMSO. This property is advantageous in reactions requiring non-polar media .

- Methoxy Analogs : Compounds like 4-methoxy-2,6-dimethylphenylboronic acid (CAS 361543-99-9) exhibit higher polarity, favoring aqueous-organic biphasic systems .

Research Findings and Practical Considerations

- Commercial Availability : this compound is listed in commercial catalogs (e.g., CymitQuimica), indicating its accessibility for industrial and academic use .

Biological Activity

2,6-Dimethyl-4-isopropoxyphenylboronic acid is a specialized organoboron compound characterized by a boronic acid functional group linked to a phenyl ring with isopropoxy and dimethyl substitutions. Its molecular formula is C₁₃H₁₉B O₃, and it has a molecular weight of approximately 235.10 g/mol. This compound has gained attention for its potential biological activities, particularly in the context of medicinal chemistry and biosensing applications.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological interactions. The presence of the boronic acid group allows it to selectively bind to cis-diols found in carbohydrates and nucleotides, which is crucial for various biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉B O₃ |

| Molecular Weight | 235.10 g/mol |

| Functional Groups | Boronic acid, Isopropoxy |

| Solubility | Soluble in organic solvents |

Research indicates that boronic acids, including this compound, interact with biological molecules through reversible covalent bonding with diols. This mechanism is pivotal for the development of biosensors and drug delivery systems. The binding affinity of boronic acids can be influenced by their substitution patterns, which affects their selectivity towards specific biological targets.

Case Studies

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Isopropoxyphenylboronic Acid | Similar structure | Biosensing applications |

| 2,6-Dimethylphenylboronic Acid | Lacks isopropoxy group | Anticancer properties |

| 3-Methyl-4-boronophenol | Different substitution | Enzyme inhibition |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its derivatives. These investigations emphasize the importance of substitution patterns in determining the reactivity and biological interactions of boronic acids.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethyl-4-isopropoxyphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of arylboronic acids typically involves Miyaura borylation, where a halogenated precursor reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. For substituted aryl systems like 2,6-dimethyl-4-isopropoxyphenyl derivatives, steric hindrance from the methyl and isopropoxy groups necessitates optimized ligand selection (e.g., SPhos or XPhos) and elevated temperatures (80–100°C) to improve coupling efficiency . Purity can be enhanced via column chromatography or recrystallization, as seen in analogous boronic acid purifications (>97% GC purity) .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a mobile phase of methanol and sodium acetate buffer (pH 4.6) at a 65:35 ratio to resolve impurities, as validated for structurally related boronic acids .

- NMR : Confirm substitution patterns via ¹H NMR (e.g., singlet for isopropoxy protons at δ 1.2–1.4 ppm) and ¹¹B NMR (δ 25–35 ppm for boronic acid) .

- Mass Spectrometry : Verify molecular weight (e.g., C₁₁H₁₅BO₃, expected [M+H⁺] = 206.1) .

Q. What stability precautions are critical for handling this compound?

- Methodological Answer : Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Store the compound in anhydrous solvents (e.g., THF) at –20°C in inert atmospheres. Decomposition risks increase above 40°C, as noted in safety protocols for similar derivatives .

Q. Which cross-coupling reactions are most effective for this boronic acid?

- Methodological Answer : Suzuki-Miyaura couplings with aryl halides are optimal. Use Pd(PPh₃)₄ (1–5 mol%) and a base like K₂CO₃ in THF/H₂O (3:1) at reflux. Steric hindrance may require longer reaction times (24–48 hours), as observed in ortho-substituted arylboronic acid reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency across different substrates?

- Methodological Answer : Perform kinetic studies to compare turnover rates for electron-rich vs. electron-poor partners. For example, steric hindrance from the 2,6-dimethyl groups may reduce reactivity with bulky electrophiles. Adjust ligand steric parameters (e.g., switch from Pd(OAc)₂/XPhos to Pd(dba)₂/SPhos) to improve compatibility, as demonstrated in hindered Suzuki couplings .

Q. What strategies mitigate protodeboronation during storage or reaction?

- Methodological Answer : Protodeboronation is minimized by:

- Using anhydrous, degassed solvents to limit hydrolysis.

- Adding stabilizing agents like 2,6-lutidine or pinacol to form boronate esters .

- Conducting reactions under strict inert gas (N₂/Ar) flow, as per safety guidelines for moisture-sensitive boronic acids .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to assess steric/electronic effects. For example, the isopropoxy group’s electron-donating nature may lower activation energy for oxidative addition steps, while methyl groups increase steric barriers .

Q. What advanced techniques characterize boronic acid aggregation states in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.